Methyl 3-bromo-2-(methylthio)benzoate
Description
Methyl 3-bromo-2-(methylthio)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a methylthio (-SMe) group at the 2-position of the aromatic ring. This compound is part of a broader class of alkyl benzoates, which are widely studied for their diverse chemical, physical, and biological properties.
For instance, bromine is a strong electron-withdrawing group, while the methylthio moiety can act as a weak electron donor, creating a polarized aromatic system. Such properties may enhance interactions with biological targets or alter metabolic stability compared to simpler benzoates .
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-4-3-5-7(10)8(6)13-2/h3-5H,1-2H3 |
InChI Key |
WGRVJIFOPPUERQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Table 1: Substituent Effects on Benzoate Derivatives
Key Observations :
- Compared to methyl 2-chlorobenzoate , the target compound’s methylthio group may increase steric hindrance, reducing crystallization tendencies .
- The trifluoromethoxy-containing analog () exhibits higher lipophilicity due to additional EWGs, suggesting the target compound may have intermediate polarity .
Spectroscopic and Analytical Data
- NMR Trends : The methylthio group in the target compound would produce distinct ¹H NMR signals (δ ~2.5 ppm for S-CH₃) and ¹³C NMR resonances (δ ~15 ppm for S-CH₃, ~125–140 ppm for aromatic carbons). This contrasts with methyl 2-methoxybenzoate , where the OCH₃ group resonates at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
- Mass Spectrometry : HRMS would show a molecular ion cluster consistent with bromine’s isotopic pattern (≈1:1 ratio for M⁺ and M+2 peaks) .
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